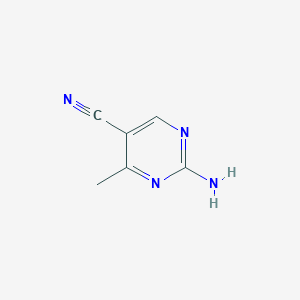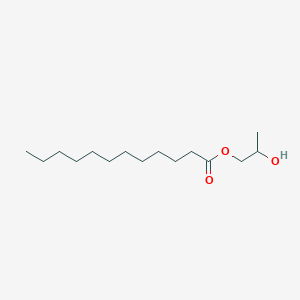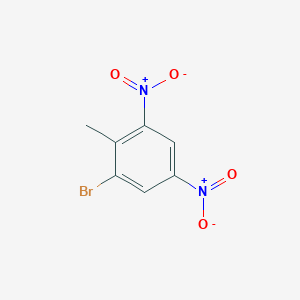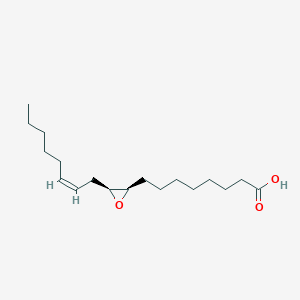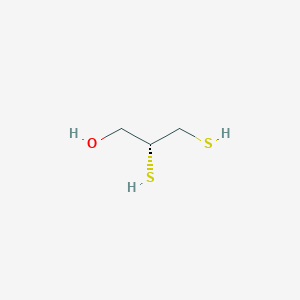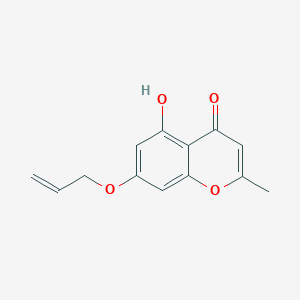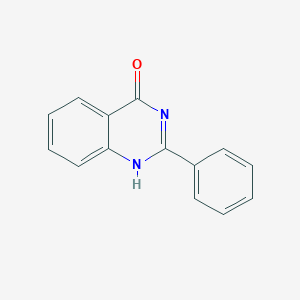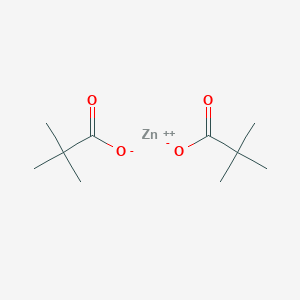
ピバル酸亜鉛
概要
説明
{10}\text{H}{18}\text{O}_{4}\text{Zn} ). It is a white, amorphous solid that is known for its enhanced air and water stability. This compound is widely used in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions.
科学的研究の応用
Zinc pivalate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in transition metal-catalyzed cross-coupling reactions.
Biology: Zinc pivalate is used in the study of zinc’s role in biological systems, including enzyme function and protein synthesis.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings
作用機序
Target of Action
Zinc pivalate, like other zinc compounds, primarily targets zinc-dependent proteins , which include transcription factors and enzymes of key cell signaling pathways . These proteins play crucial roles in various biological processes such as cell proliferation, apoptosis, and antioxidant defenses .
Mode of Action
It is known that zinc compounds generally interact with their targets by binding to the zinc-binding sites of proteins, thereby modulating their activity . For instance, zinc pivalate may bind to the mineralocorticoid receptor, similar to desoxycorticosterone pivalate .
Biochemical Pathways
Zinc pivalate likely affects multiple biochemical pathways due to the broad range of proteins that zinc can interact with. For instance, it may influence pathways involved in the metabolism of sodium, potassium, and water . Additionally, zinc pivalate might be involved in the synthesis of thermotropic liquid crystalline polymers through Negishi-type reactions .
Pharmacokinetics
It’s known that zinc pivalate is a solid compound that can be stored in an inert atmosphere at room temperature . It’s also suggested that zinc pivalate has a higher catalytic activity compared to zinc acetate .
Result of Action
The molecular and cellular effects of zinc pivalate’s action are likely diverse due to the wide range of proteins it can interact with. For example, it may affect the concentration of sodium and potassium in the blood . In the context of polymer synthesis, zinc pivalate can promote the formation of Csp3–Csp3 bonds, which are important for the synthesis of pharmaceuticals and agrochemicals .
Action Environment
The action, efficacy, and stability of zinc pivalate can be influenced by various environmental factors. For instance, the presence of an inert atmosphere can help maintain its stability . Moreover, the introduction of electron-active groups into carbene positions can slightly diminish the stability of the resulting adducts .
生化学分析
Biochemical Properties
Zinc Pivalate, like other zinc carboxylates, has been analyzed using ultra-high-field 67Zn NMR spectroscopy
Temporal Effects in Laboratory Settings
The stability and degradation of Zinc Pivalate over time in laboratory settings have not been extensively studied. A related compound, zinc acetate, reacts with pivalic acid to form Zinc Pivalate . This suggests that Zinc Pivalate may be stable under certain conditions.
準備方法
Synthetic Routes and Reaction Conditions: Zinc pivalate can be synthesized through various methods. One common method involves the reaction of pivalic acid with zinc oxide. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The process involves the following steps :
- Dissolve pivalic acid in toluene to form a colorless solution.
- Add zinc oxide to the solution in portions while maintaining the temperature at 25°C.
- Equip the reaction flask with a Dean-Stark trap and reflux condenser, and stir the suspension under nitrogen at reflux for 16 hours.
- After cooling, concentrate the mixture by rotary evaporation and remove the remaining pivalic acid and water under vacuum.
Industrial Production Methods: In industrial settings, zinc pivalate is produced using similar methods but on a larger scale. The use of continuous flow setups has been shown to expand the field of applications and allow for the preparation of highly reactive organosodium reagents .
化学反応の分析
Types of Reactions: Zinc pivalate undergoes various types of chemical reactions, including:
Oxidation: Zinc pivalate can participate in oxidation reactions, often facilitated by transition metal catalysts.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: One of the most notable reactions is the substitution reaction, particularly in transition metal-catalyzed cross-couplings.
Common Reagents and Conditions:
Reagents: Common reagents include pivalic acid, zinc oxide, and various organic halides.
Conditions: Reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation. The use of solvents like toluene and tetrahydrofuran (THF) is common.
Major Products: The major products formed from these reactions include polyfunctional ketones and other organozinc compounds .
類似化合物との比較
Zinc pivalate is unique compared to other organozinc compounds due to its enhanced air and water stability. Similar compounds include:
Zinc acetate: Less stable in air and water compared to zinc pivalate.
Zinc chloride: More reactive but less stable.
Zinc bromide: Similar reactivity but lower stability.
The uniqueness of zinc pivalate lies in its ability to maintain stability while exhibiting high reactivity in various chemical reactions .
特性
CAS番号 |
15827-10-8 |
|---|---|
分子式 |
C5H10O2Zn |
分子量 |
167.5 g/mol |
IUPAC名 |
2,2-dimethylpropanoic acid;zinc |
InChI |
InChI=1S/C5H10O2.Zn/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7); |
InChIキー |
RGMJDGBMMBIUOX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].[Zn+2] |
正規SMILES |
CC(C)(C)C(=O)O.[Zn] |
Key on ui other cas no. |
15827-10-8 |
同義語 |
zinc pivalate |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[[4-[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane](/img/structure/B93151.png)
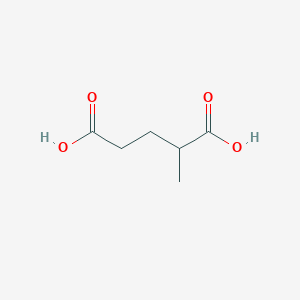
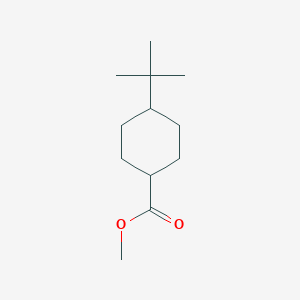
![1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-one](/img/structure/B93158.png)
